molecular formula C12H10ClFN2O B3292912 5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 882238-93-9

5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B3292912
CAS No.: 882238-93-9
M. Wt: 252.67 g/mol
InChI Key: KFJMDXXUQVQFFC-UHFFFAOYSA-N
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Description

The compound “5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde” is a chemical compound with the molecular weight of 240.66 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H10ClFN2O/c1-7-10(6-16)11(12)15(14-7)9-4-2-8(13)3-5-9/h2-5,16H,6H2,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), nitrogen (N), and oxygen (O) atoms.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like solubility, density, etc., are not available in the retrieved data.

Scientific Research Applications

Chemistry and Synthesis of Heterocycles

5-Chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carbaldehyde serves as a building block in the synthesis of heterocyclic compounds, a class that includes pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. These heterocycles are pivotal in developing novel pharmaceuticals, dyes, and organic materials due to their diverse chemical reactivity and biological activity. The compound's utility in synthesis is attributed to its reactivity, enabling the formation of complex molecules under mild reaction conditions, thereby expanding the repertoire of accessible heterocyclic structures for various applications (Gomaa & Ali, 2020).

Polymerization and Material Science

In material science, the reactivity of aldehydes, including chloro-fluoro substituted ones, is exploited in the polymerization of higher aldehydes to produce polymers with potential practical applications. Systematic studies on aldehydes with linear and branched hydrocarbon chains, including those substituted with halo groups like chlorine and fluorine, have elucidated the mechanisms of polymerization, thermodynamics, and stereochemistry, contributing to the development of materials with novel properties (Kubisa et al., 1980).

Anticancer Research

In anticancer research, derivatives synthesized through Knoevenagel condensation, a reaction involving aldehydes, have exhibited remarkable efficacy. These compounds, generated from pharmacophoric aldehydes and active methylenes, have shown potent anticancer activity across various targets, including DNA, microtubules, and kinases. The significant potential of these molecules in drug discovery underscores the importance of aldehydes in developing new therapeutic agents (Tokala, Bora, & Shankaraiah, 2022).

Antioxidant Evaluation

The synthesis of isoxazolone derivatives, utilizing aromatic aldehydes in multi-component reactions, highlights the compound's role in creating molecules with significant biological and medicinal properties. These derivatives are explored for their antioxidant properties, contributing to the understanding of their potential therapeutic applications (Laroum et al., 2019).

Development of Chemosensors

In the field of analytical chemistry, derivatives of aldehydes, including the subject compound, are foundational in developing fluorescent chemosensors. These chemosensors can detect a wide range of analytes with high selectivity and sensitivity, demonstrating the versatility of aldehyde-based compounds in sensor technologies (Roy, 2021).

Future Directions

Pyrazole compounds, to which this compound belongs, have seen increasing popularity since the early 1990s due to their wide range of applications . Future research could focus on exploring novel synthesis techniques and biological activities related to pyrazole derivatives .

Properties

IUPAC Name

5-chloro-1-[(4-fluorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O/c1-8-11(7-17)12(13)16(15-8)6-9-2-4-10(14)5-3-9/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJMDXXUQVQFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)Cl)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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